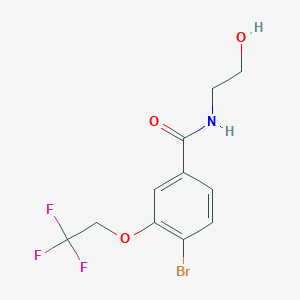
4-bromo-N-(2-hydroxyethyl)-3-(2,2,2-trifluoroethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(2-hydroxyethyl)-3-(2,2,2-trifluoroethoxy)benzamide is an organic compound that features a bromine atom, a hydroxyethyl group, and a trifluoroethoxy group attached to a benzamide core. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-hydroxyethyl)-3-(2,2,2-trifluoroethoxy)benzamide typically involves multiple steps:
Bromination: Introduction of a bromine atom to the benzene ring.
Hydroxyethylation: Addition of a hydroxyethyl group.
Trifluoroethoxylation: Introduction of a trifluoroethoxy group.
Amidation: Formation of the benzamide structure.
Each step requires specific reagents and conditions, such as bromine for bromination, ethylene oxide for hydroxyethylation, and trifluoroethanol for trifluoroethoxylation.
Industrial Production Methods
Industrial production methods would scale up these reactions, often using continuous flow reactors and optimized conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide or other nucleophiles.
Major Products
Oxidation: 4-bromo-N-(2-carboxyethyl)-3-(2,2,2-trifluoroethoxy)benzamide.
Reduction: N-(2-hydroxyethyl)-3-(2,2,2-trifluoroethoxy)benzamide.
Substitution: 4-azido-N-(2-hydroxyethyl)-3-(2,2,2-trifluoroethoxy)benzamide.
Wissenschaftliche Forschungsanwendungen
This compound could be used in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent due to its structural features.
Industry: As a precursor for materials with specific properties.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoroethoxy group could enhance binding affinity due to its electron-withdrawing properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-N-(2-hydroxyethyl)benzamide: Lacks the trifluoroethoxy group.
3-(2,2,2-trifluoroethoxy)benzamide: Lacks the bromine atom.
N-(2-hydroxyethyl)-3-(2,2,2-trifluoroethoxy)benzamide: Lacks the bromine atom.
Uniqueness
The presence of both the bromine atom and the trifluoroethoxy group makes 4-bromo-N-(2-hydroxyethyl)-3-(2,2,2-trifluoroethoxy)benzamide unique, potentially offering distinct reactivity and biological activity compared to its analogs.
Biologische Aktivität
4-Bromo-N-(2-hydroxyethyl)-3-(2,2,2-trifluoroethoxy)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C11H12BrF3NO3
- Molar Mass : 332.12 g/mol
- CAS Number : 1131594-46-1
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and neurodegenerative diseases. The trifluoroethoxy group enhances lipophilicity, potentially improving cellular uptake and bioavailability.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity through various mechanisms:
-
Histone Deacetylase (HDAC) Inhibition :
- Similar benzamide derivatives have shown potent inhibition of HDAC enzymes, particularly HDAC3, which is crucial in regulating gene expression related to cancer cell proliferation and survival. For instance, a related compound demonstrated an IC50 value of 95.48 nM against HDAC3 and exhibited antiproliferative effects on HepG2 cells with an IC50 of 1.30 μM .
- Induction of Apoptosis :
- Synergistic Effects with Other Anticancer Agents :
Case Studies
A notable case study involved the evaluation of similar benzamide derivatives in a xenograft model where tumor growth inhibition was assessed. The study reported a tumor growth inhibition (TGI) rate of approximately 48.89% compared to a control group treated with standard HDAC inhibitors . This highlights the potential therapeutic application of these compounds in oncology.
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
4-bromo-N-(2-hydroxyethyl)-3-(2,2,2-trifluoroethoxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO3/c12-8-2-1-7(10(18)16-3-4-17)5-9(8)19-6-11(13,14)15/h1-2,5,17H,3-4,6H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWDWFOGKBQFNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCO)OCC(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













